(4-Phenylphenyl) pentanoate
Overview
Description
4-Biphenylyl pentanoate is an ester compound characterized by the presence of a biphenyl group attached to a pentanoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavorings. The biphenyl group, consisting of two connected benzene rings, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylphenyl) pentanoate typically involves the esterification reaction between 4-biphenylcarboxylic acid and pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylyl pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-biphenylcarboxylic acid and pentanoic acid.
Reduction: 4-biphenylmethanol and pentanol.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-Biphenylyl pentanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (4-Phenylphenyl) pentanoate involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic amino acids in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing the biphenyl and pentanoate moieties, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
4-Biphenylcarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Biphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.
Pentanoic acid: Contains the same pentanoate moiety but lacks the biphenyl group.
Uniqueness: 4-Biphenylyl pentanoate is unique due to the combination of the biphenyl and pentanoate groups, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it valuable in various applications.
Properties
IUPAC Name |
(4-phenylphenyl) pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-3-9-17(18)19-16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMJBRVPBOGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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